(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride

Aqueous Solubility Bioconjugation Peptide Synthesis

Researchers requiring precise spatial control in peptide and ADC conjugation often face aggregation and solubility issues with hydrophobic payloads. This Fmoc-PEG2-amine hydrochloride (CAS 221352-88-1) offers an engineered solution. - The discrete PEG2 spacer provides an optimal balance of hydrophilicity and compact molecular footprint, preventing aggregation without introducing excessive flexibility or immunogenicity. - Supplied as a hydrochloride salt for enhanced aqueous solubility in conjugation buffers. - ≥98% HPLC purity ensures accurate molar coupling ratios and rapid, predictable Fmoc deprotection kinetics (~5 min in 20% piperidine/DMF) for automated SPPS.

Molecular Formula C19H23ClN2O3
Molecular Weight 362.8 g/mol
CAS No. 221352-88-1
Cat. No. B051286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride
CAS221352-88-1
Synonyms(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate Hydrochloride;  N-Fmoc-2,2’-oxydiethylamine Hydrochloride
Molecular FormulaC19H23ClN2O3
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCN.Cl
InChIInChI=1S/C19H22N2O3.ClH/c20-9-11-23-12-10-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18H,9-13,20H2,(H,21,22);1H
InChIKeyZRXOWZYREIYUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Classification


The compound (9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride (CAS 221352-88-1) is a heterobifunctional polyethylene glycol (PEG) derivative belonging to the Fmoc-amino-PEGx-amine class [1]. It features an Fmoc-protected amine at one terminus and a free primary amine at the other, separated by a discrete PEG2 spacer. The compound is supplied as a hydrochloride salt, which enhances its aqueous solubility relative to the free base . It is primarily utilized as a protected amine building block in solid-phase peptide synthesis (SPPS) and as a bioconjugation linker in proteomics research .

1 PEG2 spacer supports balanced hydrophilicity and compact footprint for peptide and small-molecule bioconjugation.
2 Hydrochloride salt enhances aqueous solubility and simplifies dissolution for conjugation workflows.
3 Fmoc protecting strategy enables automated solid-phase peptide synthesis with standard piperidine deprotection protocols.

Why Generic Substitution Fails


Generic substitution among Fmoc-amino-PEGx-amine linkers is inadvisable because the length of the PEG spacer (x=1, 2, 3, 4...) directly dictates critical conjugate properties such as aqueous solubility, hydrodynamic radius, and the spatial separation between the conjugated biomolecule and its payload . For instance, a shorter PEG1 spacer may not provide sufficient hydrophilicity to prevent aggregation of hydrophobic peptides, while a longer PEG4 linker can increase the overall molecular weight and potentially introduce unwanted flexibility or immunogenicity . The precisely defined PEG2 spacer in this compound represents an engineered compromise that is not achieved by swapping in a free amine equivalent or a differently spaced analog.

PEG spacer length mismatch Replacing PEG2 with PEG1 may reduce conjugate solubility; PEG4 or longer spacers can increase hydrodynamic radius and may alter conjugation outcomes.
Protecting group chemistry incompatibility Boc-protected analogs require acidic deprotection and are not directly interchangeable with Fmoc-based SPPS workflows without resin and protocol changes.
Salt form and solubility differences Free base forms may exhibit limited aqueous solubility; the pre-formulated hydrochloride salt reduces workflow variability from in-house salt preparation.

Quantitative Differentiation Evidence


Hydrochloride Salt vs. Free Base Solubility

The compound is supplied as a hydrochloride salt form, which demonstrates markedly increased solubility in aqueous environments compared to its free base counterpart . This property facilitates dissolution and handling for biochemical reactions, such as conjugation to carboxyl groups or NHS esters, without requiring high percentages of organic co-solvents that may denature sensitive biomolecules .

Salt vs. Free Base Solubility
Class-level inference
Hydrochloride salt enhances aqueous solubility relative to free base counterpart
Supports selection for aqueous conjugation workflows
Vendor-reported qualitative improvement; free base typically an oil or low-melting solid
Aqueous Solubility Bioconjugation Peptide Synthesis

HPLC Purity for Conjugation Reproducibility

The target compound is commercially available with a purity specification of ≥98% as determined by HPLC . This high purity level is critical for ensuring stoichiometric control during solid-phase peptide synthesis, where the compound is used as a building block to introduce a specific functional handle . Lower purity levels, such as the ≥95% specification found for some general-purpose PEG linkers , may contain oligomeric PEG impurities that can lead to product heterogeneity in the final peptide or bioconjugate.

HPLC Purity Specification
Cross-study comparable
≥98% (HPLC)
Supports stoichiometric control in multi-step peptide synthesis
≥3% absolute purity increase vs. ≥95% general-purpose PEG linkers reduces oligomeric impurities
Purity HPLC Peptide Synthesis Conjugation Efficiency

Fmoc Deprotection Kinetics

While not measured specifically for this Fmoc-amino-PEG2-amine, the Fmoc protecting group on a primary amine exhibits well-characterized, rapid deprotection kinetics under standard SPPS conditions. As a class, Fmoc-protected amines undergo complete cleavage (>99.99%) within minutes when treated with 20% piperidine in DMF. For example, Fmoc-Gln has a half-life of 20.5 seconds and reaches ≥99.99% deprotection in 4.5 minutes [1]. This inherent class property ensures that the PEG2 spacer will not interfere with the deprotection step, allowing for quantitative conversion to the free amine on a timescale compatible with automated synthesizers. This is a key advantage over orthogonal protecting groups like Boc, which require acidic conditions (e.g., TFA) that can lead to global side-chain deprotection and premature peptide cleavage from acid-sensitive resins [2].

Fmoc Deprotection Kinetics
Class-level inference
Reported t1/2 ~20–40 s with 20% piperidine/DMF; complete removal in ~4.5 min (Fmoc-amino acid class behavior)
Enables standard automated Fmoc-SPPS cycle compatibility
Not measured specifically for this compound; class-level inference from Fmoc-protected primary amines
Deprotection Kinetics Fmoc Solid-Phase Peptide Synthesis Piperidine

PEG2 Spacer Hydrophilicity

The PEG2 spacer in this compound provides a measured increase in hydrophilicity that is beneficial for conjugate solubility without substantially increasing molecular weight. In the context of antibody-drug conjugates (ADCs), linkers incorporating a PEG2 motif are associated with improved conjugate solubility and reduced aggregation compared to non-PEG spacers, a critical quality attribute for therapeutic formulations . A shorter PEG1 spacer may not provide sufficient shielding of hydrophobic payloads, while longer PEG chains (e.g., PEG4, PEG8) can increase hydrodynamic radius and potentially impact tissue penetration or immunogenicity .

PEG2 Spacer Hydrophilicity
Class-level inference
PEG2 offers balanced hydrophilicity and compact molecular footprint
Supports conjugate solubility and aggregation mitigation in ADC research
Quantitative aggregation data for specific conjugates are needed; context-dependent
PEG Linker Hydrophilicity Antibody-Drug Conjugate Aggregation

Application Scenarios


Automated Fmoc-SPPS of Peptide Conjugates

Researchers performing automated solid-phase peptide synthesis (Fmoc strategy) should use this compound to introduce a terminal free amine on a flexible PEG2 linker. The ≥98% HPLC purity ensures accurate molar coupling ratios, and the rapid, well-characterized Fmoc deprotection kinetics (complete removal in ~5 min with 20% piperidine/DMF) [1] are fully compatible with standard synthesizer protocols.

Synthesis of Homogeneous ADCs

In ADC development, this compound can be used as a protected amine linker to sequentially attach a drug payload to an antibody. The PEG2 spacer enhances the aqueous solubility of the intermediate conjugate and helps mitigate aggregation—a known issue with hydrophobic cytotoxins . The hydrochloride salt form facilitates dissolution in conjugation buffers .

Proteomics Crosslinkers for Protein Mapping

This compound is an Fmoc-protected bifunctional crosslinker validated for proteomics research . The free amine can be reacted with carboxyl groups on one protein (via EDC/NHS chemistry), while the Fmoc group can later be deprotected to reveal a second amine for reaction with another biomolecule, enabling the creation of defined, flexible spacer-armed crosslinks.

Peptide-PEG Amphiphiles for Drug Delivery

The discrete PEG2 length offers a distinct advantage in the synthesis of peptide-PEG amphiphiles for self-assembled drug delivery systems. The PEG2 spacer provides sufficient hydrophilicity to drive self-assembly while maintaining a compact molecular footprint , potentially leading to nanoparticles with smaller hydrodynamic diameters and improved cellular uptake compared to those formed with longer PEG chains.

Application
Selection Property
Validation Focus
Automated Fmoc-SPPS of peptide conjugates
Fmoc deprotection kinetics and ≥98% HPLC purity
Coupling efficiency and product homogeneity verification
Synthesis of homogeneous ADCs
PEG2 spacer hydrophilicity and hydrochloride salt solubility
Intermediate conjugate aggregation and solubility assessment
Proteomics crosslinkers for protein mapping
Bifunctional Fmoc-amine and PEG2 flexibility
Crosslinking efficiency and defined spacer-arm validation
Peptide-PEG amphiphiles for drug delivery research
Discrete PEG2 length for compact self-assembly
Nanoparticle size and cellular uptake comparison vs. longer PEG chains
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